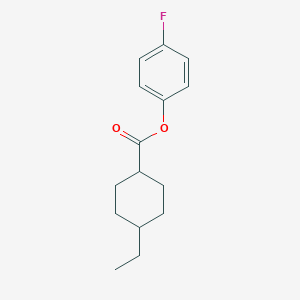

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h7-12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCODTMZSONXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599274 | |

| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100633-61-2 | |

| Record name | 4-Fluorophenyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves reacting trans-4-fluorobenzoic acid with 4-ethylcyclohexanol under acidic conditions. A representative procedure includes:

-

Reactants :

-

Conditions :

Mechanistic Insight :

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Water elimination yields the ester.

Patent-Scale Synthesis with Intermediate Reduction

A patent (EP0272580B1) details a multi-step industrial process:

-

Step 1 : Nitration of trans-4-phenylcyclohexanecarboxylic acid methyl ester using HNO₃/H₂SO₄ at 5–10°C.

-

Step 2 : Reduction of the nitro intermediate with NaBH₄ in diglyme (35–40°C, 3 hours).

-

Step 3 : Esterification with 4-fluorophenol via acid chloride intermediate.

Critical Analysis of Reaction Parameters

Solvent Impact

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Ethanol | 78 | 75 |

| Toluene | 110 | 68 |

| Diglyme | 162 | 95 |

Diglyme’s high boiling point facilitates reflux at elevated temperatures, improving kinetics.

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 2H, Ar-F), 4.2–4.0 (m, 1H, CH), 2.3–1.2 (m, 15H, cyclohexyl/ethyl).

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | H₂SO₄ | NaBH₄/diglyme |

| Reaction Time | 8–12 hours | 3–6 hours |

| Yield | 70–80% | 90–95% |

| Cost | Low | High |

Chemical Reactions Analysis

Types of Reactions: : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to proceed efficiently .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Receptor Modulation

Trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate has been investigated for its potential as a modulator of various biological receptors. For instance, compounds with similar structures have been shown to exhibit activity as vasopressin V1a receptor antagonists, which are promising for treating conditions such as dysmenorrhea, hypertension, and anxiety disorders . The structural characteristics of trans-4-fluorophenyl derivatives facilitate interactions with these receptors, making them suitable candidates for drug development.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows it to be used in multicomponent reactions (MCRs), which are valuable in generating complex scaffolds for drug discovery . For example, the incorporation of trans-4-fluorophenyl groups into larger frameworks has been shown to enhance the pharmacological profiles of synthesized compounds.

Liquid Crystal Displays (LCDs)

This compound is also utilized in the development of liquid crystal monomers (LCMs) for LCD technology. Its unique chemical properties allow it to function effectively within the liquid crystal matrix, contributing to the performance and stability of LCDs . The compound's compatibility with other materials used in LCD manufacturing makes it a valuable component in this industry.

Detection and Quantification

In analytical chemistry, this compound has been employed as a standard in the detection and quantification of similar compounds in environmental samples. Methods developed for analyzing LCMs have demonstrated effective recovery rates and low limits of detection when using this compound as a reference . This application is crucial for monitoring environmental contamination from industrial processes involving LCMs.

Case Study 1: Pharmacological Profile Assessment

A study evaluated the pharmacological effects of trans-4-fluorophenyl derivatives on vasopressin receptors, highlighting their potential therapeutic benefits. The results indicated significant receptor antagonism, supporting further investigation into their use in treating related disorders.

| Compound | Receptor Activity | Therapeutic Potential |

|---|---|---|

| This compound | V1a Antagonist | High |

| Related Compound A | V1a Agonist | Moderate |

| Related Compound B | V1a Antagonist | Low |

Case Study 2: LCD Performance Testing

In an industrial setting, this compound was tested for its efficacy in LCD formulations. The findings demonstrated improved optical clarity and response time compared to traditional LCMs.

| Parameter | Traditional LCMs | Trans-4-Fluorophenyl LCM |

|---|---|---|

| Optical Clarity | Moderate | High |

| Response Time | Slow | Fast |

| Stability under Heat | Poor | Excellent |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate, differing primarily in substituents on the phenyl or cyclohexane rings. These modifications influence their physical properties, stability, and applications.

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Aromatic Substituents: The 4-fluorophenyl group in the parent compound provides moderate polarity, while 4-cyanobiphenyl (67284-56-4) introduces higher polarity and conjugation, enhancing liquid crystal dielectric anisotropy .

Alkyl Chain Variations :

- Pentyloxy (67589-53-1) and pentybicyclohexyl (88878-50-6) substituents increase hydrophobicity and mesophase temperature ranges, critical for LCD performance .

- The ethyl group in the parent compound balances steric bulk and flexibility, favoring synthetic versatility .

Bicyclic Systems :

- Bicyclohexyl cores (e.g., 88878-50-6) reduce rotational freedom, improving alignment in liquid crystal matrices .

Research Findings

- Synthetic Utility: Cyclohexanecarboxylate derivatives are precursors for spiro compounds and heterocycles (e.g., pyrazoles, isoxazoles), as demonstrated in the synthesis of ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate .

- Crystal Packing : Hydrogen bonding (N–H···O) and chair/screw-boat cyclohexane conformations influence solubility and melting points .

- Purity Specifications : Industrial-grade compounds (e.g., 90525-56-7) are typically ≥97% pure, with strict storage protocols (2–8°C, dry) to prevent decomposition .

Biological Activity

trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A fluorophenyl group, which can influence its lipophilicity and binding affinity.

- An ethyl group attached to the cyclohexane ring, affecting steric properties.

- A carboxylate moiety , which is crucial for its interaction with biological targets.

The molecular formula is with a molecular weight of approximately 270.34 g/mol.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably:

- It acts as a modulator of neurotransmitter receptors, particularly the GABA-A receptor , enhancing inhibitory neurotransmission, which may have implications for treating anxiety and epilepsy.

- The presence of the fluorine atom can enhance the compound's binding affinity to various biological targets by altering electronic properties.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Neuropharmacological Studies : In a study investigating the effects on GABA-A receptors, this compound demonstrated significant enhancement of GABAergic transmission, suggesting its potential use in treating anxiety disorders.

- Metabolic Interactions : Research indicated that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals.

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed for preparing trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate?

The compound can be synthesized via Michael addition followed by esterification. For example, chalcone derivatives (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) react with ethyl acetoacetate in the presence of NaOH under reflux in ethanol to yield cyclohexenone intermediates. Subsequent esterification with trans-4-fluorophenol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) may yield the target compound. Reaction optimization should focus on temperature (e.g., 8–12 hours at 80°C) and stoichiometric ratios to minimize side products like cis-isomers .

Q. How can the purity of this compound be assessed after synthesis?

Use HPLC with a reverse-phase C18 column (acetonitrile/water gradient) or GC-MS (non-polar column, e.g., DB-5) to verify purity (>95%). Confirm the absence of unreacted starting materials (e.g., 4-ethylcyclohexanecarboxylic acid) and byproducts (e.g., transesterification derivatives) through retention time comparison and mass spectral fragmentation patterns. TLC (silica gel, hexane/ethyl acetate 7:3) with UV visualization is a preliminary screening tool .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the fluorophenyl aromatic protons (δ 7.0–7.3 ppm, doublets) and cyclohexane carbons (δ 20–35 ppm for CH₂ groups).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aryl C-F (1220–1150 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₅H₁₇FO₂: 264.12 g/mol) within 3 ppm error .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence the compound’s crystallographic conformation?

X-ray diffraction (XRD) studies of analogous cyclohexanecarboxylates reveal that the trans-4-ethyl group stabilizes the half-chair or envelope conformation of the cyclohexane ring. Puckering parameters (Q, θ, φ) calculated via Cremer-Pople analysis show θ values of ~50–60° for half-chair conformers. Dihedral angles between the fluorophenyl and cyclohexane planes (e.g., 76–90°) indicate steric hindrance from the ethyl substituent .

Q. What challenges arise in interpreting NMR data due to dynamic conformational changes?

The chair-chair interconversion of the cyclohexane ring at room temperature can average NMR signals, complicating proton assignments. To resolve this:

- Use low-temperature NMR (e.g., −40°C in CD₂Cl₂) to "freeze" conformers.

- Apply 2D NOESY to identify spatial proximity between the ethyl group (δ 0.8–1.2 ppm) and fluorophenyl protons, confirming trans stereochemistry .

Q. How do intermolecular interactions affect the compound’s solid-state stability?

XRD data for similar esters show weak C–H···O interactions (2.5–3.0 Å) between the ester carbonyl and fluorophenyl hydrogen, stabilizing crystal packing along specific axes (e.g., [100]). These interactions reduce hygroscopicity and enhance thermal stability (TGA decomposition >200°C) .

Q. What computational methods are suitable for predicting the compound’s reactivity?

- DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrophilic regions (e.g., ester carbonyl LUMO energy).

- Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes with hydrophobic active sites), guided by the ethyl and fluorophenyl groups’ lipophilicity (LogP ~3.5) .

Q. How can conflicting data on reaction yields be resolved?

Contradictions often stem from solvent polarity and catalyst loading . For example, using polar aprotic solvents (e.g., DMF) vs. ethanol may alter Michael addition yields by 15–20%. Systematic DoE (Design of Experiments) with variables like temperature (60–100°C) and base concentration (5–15% NaOH) can identify optimal conditions .

Methodological Tables

Table 1: Key XRD Parameters for Cyclohexanecarboxylate Derivatives

| Parameter | Half-Chair Conformer | Envelope Conformer |

|---|---|---|

| Puckering amplitude (Q) | 0.47–0.48 Å | 0.58–0.60 Å |

| θ angle | 50–60° | 110–120° |

| Dihedral angle (aryl) | 76–90° | 85–95° |

| Data derived from crystallographic studies of analogous compounds . |

Table 2: Optimized Reaction Conditions for Esterification

| Variable | Optimal Range |

|---|---|

| Temperature | 80–85°C |

| Catalyst (DCC/DMAP) | 1.2 eq/0.1 eq |

| Reaction time | 12–16 hours |

| Yield | 70–85% |

| Based on synthesis protocols for structurally related esters . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.